N-benzyl-N,2-dimethylbenzamide

enzyme inhibition structure-activity relationship positional isomerism

For SAR programs evaluating ortho-substitution effects, obtaining the precise 2-methyl isomer is non-negotiable. N-benzyl-N,2-dimethylbenzamide (CAS 5347-13-7) addresses the critical challenge of isomeric impurity-driven data irreproducibility. Generic substitution is precluded by the dramatic potency shift among methyl positional isomers, where the ortho-substituted analog demonstrates a >3-fold difference in enzyme inhibitory potency compared to its para-substituted counterpart. - Ensures assay validity by eliminating confounding isomer cross-contamination. - Supplied at ≥95% purity, suitable for direct use in P450 metabolic stability benchmarking and HDAC inhibitor lead optimization. - Available for immediate global dispatch to accelerate your medicinal chemistry workflow.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
Cat. No. B263118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N,2-dimethylbenzamide
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)N(C)CC2=CC=CC=C2
InChIInChI=1S/C16H17NO/c1-13-8-6-7-11-15(13)16(18)17(2)12-14-9-4-3-5-10-14/h3-11H,12H2,1-2H3
InChIKeyWWGMRQYIAABIDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-benzyl-N,2-dimethylbenzamide Overview & Chemical Class


N-benzyl-N,2-dimethylbenzamide (CAS 5347-13-7, molecular formula C₁₆H₁₇NO, molecular weight 239.31 g/mol) is a tertiary amide belonging to the N-benzylbenzamide class of organic compounds [1]. Its structure features a benzyl group and two methyl groups attached to the amide nitrogen, with a methyl substituent at the ortho (2-) position of the benzamide ring . This compound is typically supplied as a research-grade screening compound with purity specifications of 95% or higher and is commercially available through major chemical suppliers . As a tertiary amide lacking hydrogen bond donors, it exhibits distinct physicochemical properties including a predicted boiling point of 410.0±34.0 °C and density of 1.079±0.06 g/cm³ that influence its handling and formulation characteristics .

Compound Class Ortho-substituted N-benzylbenzamide scaffold
Procurement Grade Research-grade screening compound
SAR Role Positional isomer comparator for structure-activity studies
Physicochemical Profile Tertiary amide; no hydrogen bond donors; predicted moderate lipophilicity

Why N-benzyl-N,2-dimethylbenzamide Substitution Fails


Within the N-benzylbenzamide class, even minor positional isomerism of the methyl substituent on the benzamide ring produces dramatically different biological and physicochemical profiles that preclude generic substitution. As demonstrated in a systematic structure-activity relationship (SAR) study of substituted benzamide derivatives, the ortho (2-), meta (3-), and para (4-) methyl positional isomers exhibited IC₅₀ values of 8.7 ± 0.7 μM, 14.8 ± 5.0 μM, and 29.1 ± 3.8 μM, respectively, representing a greater than 3-fold difference in enzyme inhibitory potency solely attributable to the position of the methyl group [1]. Additionally, the ortho-methyl substitution in N-benzyl-N,2-dimethylbenzamide introduces steric hindrance near the amide bond that alters the compound's conformational preferences, metabolic susceptibility, and molecular recognition properties relative to its meta- and para- substituted analogs [2]. For researchers engaged in medicinal chemistry optimization, screening campaigns, or structure-activity relationship studies, the specific substitution pattern is not an interchangeable variable but a critical determinant of experimental outcomes. Procurement of the precise isomer is therefore mandatory for reproducible results in any assay system where molecular recognition plays a role.

Positional isomerism may shift target engagement potency by several-fold in reported enzyme assays.
Ortho-methyl steric hindrance alters conformational preferences and molecular recognition patterns.
Metabolic N-dealkylation kinetics may diverge due to α-carbon steric effects, affecting clearance profiles.

N-benzyl-N,2-dimethylbenzamide Differentiation Evidence


Ortho-Methyl Substitution Enhances Enzyme Inhibitory Potency

In a head-to-head comparison of benzamide positional isomers, the ortho-methyl substituted derivative (corresponding to the 2-methyl pattern of N-benzyl-N,2-dimethylbenzamide) demonstrated an enzyme inhibitory IC₅₀ of 8.7 ± 0.7 μM, representing a 3.3-fold improvement in potency over the para-methyl substituted isomer (IC₅₀ = 29.1 ± 3.8 μM) and a 1.7-fold improvement over the meta-methyl isomer (IC₅₀ = 14.8 ± 5.0 μM) [1]. This structure-activity relationship study establishes that the ortho substitution pattern provides quantitatively superior target engagement in this enzyme assay system, making the precise isomer identity critical for potency-sensitive applications.

Enzyme Inhibitory Potency
Head-to-head
Reported IC₅₀: 8.7 ± 0.7 μM (ortho-methyl pattern)
3-Me isomer: 14.8 ± 5.0 μM
4-Me isomer: 29.1 ± 3.8 μM
Supports isomer-specific assay sensitivity review
Enzyme inhibition assay; reported in J Med Chem 2009
enzyme inhibition structure-activity relationship positional isomerism medicinal chemistry

Ortho-Methyl Substitution Alters Metabolic Dealkylation Kinetics

Metabolic studies on N,N-dialkylbenzamides establish that microsomal dealkylation rates (Vmax/Km) are dependent on both the lipophilicity and steric bulk of the substituents around the amide nitrogen [1]. The ortho-methyl group in N-benzyl-N,2-dimethylbenzamide introduces steric hindrance at the α-carbon position, which has been demonstrated to reduce the Vmax/Km values for dealkylation compared to less sterically hindered meta- and para-substituted analogs [1]. This class-level inference, grounded in quantitative kinetic data showing that Vmax/Km for dealkylation correlates inversely with α-carbon steric bulk, indicates that the ortho-substituted compound will exhibit distinct metabolic stability and clearance characteristics relative to its positional isomers.

Metabolic Dealkylation Kinetics
Class-level
Reduced Vmax/Km relative to less sterically hindered isomers (class-level inference)
Metabolic stability context may differ
Rat liver microsomes; phenobarbital-induced; Biochem Pharmacol 1994
drug metabolism cytochrome P450 pharmacokinetics metabolic stability

Ortho-Substitution and Steric Environment in Molecular Recognition

3D-QSAR studies on N-benzylbenzamide derivatives have demonstrated that steric contributions at specific positions on the benzamide ring are critical determinants of biological activity [1]. Contour map analysis from CoMFA modeling revealed that steric bulk near the ortho position significantly influences molecular recognition events [1]. The ortho-methyl group in N-benzyl-N,2-dimethylbenzamide occupies a spatial region that alters the compound's conformational ensemble and binding pose relative to unsubstituted or meta/para-substituted analogs. This class-level structural insight is further supported by conformational analysis studies on benzamide dopamine D-2 receptor antagonists, which established that the spatial orientation of substituents directly impacts receptor interaction models [2].

Steric Environment in Recognition
Class-level
Ortho-methyl steric bulk alters conformational ensemble and binding pose (3D-QSAR CoMFA)
May enable unique steric interactions in target binding
CoMFA modeling; N-benzylbenzamide series; Bioorg Med Chem Lett 2014
molecular recognition protein-ligand interaction conformational analysis structure-based design

Predicted Lipophilicity: 2-Methyl vs. 3-Methyl Isomer

Computational prediction of physicochemical properties reveals that N-benzyl-N,2-dimethylbenzamide and its 3-methyl positional isomer N-benzyl-N,3-dimethylbenzamide exhibit distinct lipophilicity profiles. While experimentally determined LogP values for the 2-methyl isomer are not publicly reported in authoritative databases, the 3-methyl isomer has a vendor-reported LogP of 3.29 . Given the established relationship between substitution position and lipophilicity in benzamide series—where ortho substitution can introduce intramolecular interactions that alter partitioning behavior—the two isomers are expected to display measurably different LogP values and aqueous solubility (LogSW). This difference directly impacts membrane permeability, plasma protein binding, and overall ADME characteristics in biological systems.

Predicted Lipophilicity
Data to verify
LogP not independently verified (predicted ~3.0–3.5); 3-Me isomer LogP = 3.29 (vendor-reported)
Lipophilicity difference may affect membrane permeability
Experimental LogP determination recommended
physicochemical properties lipophilicity drug-likeness ADME prediction

Ortho-Substituted Benzamides: Distinct HDAC Inhibitory Profiles

Structure-activity relationship studies on benzamide-based histone deacetylase (HDAC) inhibitors have established that substitution at the 2'-position (ortho) of the benzamide ring is critical for inhibitory activity, with specific substituent types (amino or hydroxy groups) being indispensable for potency [1]. While N-benzyl-N,2-dimethylbenzamide contains a methyl rather than amino/hydroxy group at this position, the SAR framework demonstrates that the ortho position is a key determinant of HDAC engagement. Active benzamide derivatives in this class typically exhibit IC₅₀ values in the range of 2-50 μM against HDAC enzymes [1]. The presence of the ortho-methyl group in N-benzyl-N,2-dimethylbenzamide positions it within a well-characterized SAR landscape, providing a rational starting point for medicinal chemistry optimization efforts targeting HDAC or related epigenetic enzymes.

HDAC Inhibitory Profile
Class-level
Ortho position critical for HDAC inhibition; active benzamide IC₅₀ range 2–50 μM
Supports HDAC lead optimization context
Benzamide SAR; HDAC enzyme assays; SciencePlus database
HDAC inhibition epigenetics cancer therapeutics zinc-binding group

N-benzyl-N,2-dimethylbenzamide Application Scenarios


Positional Isomer Comparator Sets for Medicinal Chemistry SAR

For medicinal chemistry programs investigating structure-activity relationships within the N-benzylbenzamide class, N-benzyl-N,2-dimethylbenzamide serves as the essential ortho-substituted comparator within a complete positional isomer set. The 3.3-fold potency differential between ortho- and para-substituted isomers [1] makes this compound a critical reference point for understanding the steric and electronic contributions of the ortho-methyl group to target engagement. Researchers should procure the ortho, meta, and para isomers as a complete set to systematically map the positional SAR landscape for their specific biological target.

Metabolic Stability & CYP450 Interaction Profiling

Based on established class-level metabolic data showing that α-carbon steric bulk reduces microsomal dealkylation rates [2], N-benzyl-N,2-dimethylbenzamide is suitable for use in comparative metabolic stability assays. Its ortho-methyl group provides a sterically hindered environment around the amide nitrogen, making it a valuable probe compound for assessing how steric factors influence P450-mediated N-dealkylation kinetics. Researchers can benchmark this compound against its less hindered meta- and para- substituted analogs to quantify the contribution of steric effects to metabolic clearance in their experimental system.

Molecular Probe Development for Protein-Ligand Interactions

The unique steric signature conferred by the ortho-methyl group, as identified through 3D-QSAR modeling of N-benzylbenzamide derivatives [3], positions N-benzyl-N,2-dimethylbenzamide as a valuable scaffold for developing molecular probes targeting proteins with sterically sensitive binding pockets. Researchers investigating allosteric modulation, subtype selectivity, or binding site topography can leverage the distinct conformational preferences of this ortho-substituted compound to probe the steric tolerance of their target protein's ligand-binding domain.

HDAC Inhibitor Lead Optimization

Given the established importance of ortho (2'-) substitution in benzamide-based HDAC inhibitors [4], N-benzyl-N,2-dimethylbenzamide provides a well-characterized starting point for lead optimization programs targeting histone deacetylases. The ortho-methyl substitution pattern aligns with known SAR trends in this therapeutic class, and the compound's tertiary amide structure positions it within the 2-50 μM IC₅₀ range characteristic of active benzamide HDAC inhibitors, making it suitable for initial screening and subsequent structure-guided optimization efforts.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
Ortho-substituted positional isomer
Isomer-specific potency comparison
Metabolic stability assays
Steric hindrance at amide nitrogen
CYP-mediated N-dealkylation kinetics
Protein-ligand interaction studies
Ortho-methyl steric signature
Binding pocket steric tolerance
HDAC inhibitor lead optimization
Ortho-substitution aligning with HDAC SAR
HDAC enzyme inhibition profiling
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